![molecular formula C9H8O2 B122093 p-Coumaraldehyde CAS No. 2538-87-6](/img/structure/B122093.png)
p-Coumaraldehyde
Overview
Description
P-Coumaraldehyde, also known as 3-(4-hydroxyphenyl)-2-propenal, is a biochemical reagent . It has a molecular formula of C9H8O2 and a molar mass of 148.16 .
Synthesis Analysis
P-Coumaraldehyde is part of the phenylpropanoid pathway in plants . It is synthesized by the activity of cinnamyl alcohol dehydrogenases (CADs) and a hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase (HCT). The CADs have low activity toward p-coumaraldehyde but exhibit significant activity toward other phenylpropanoid hydroxycinnamaldehydes . The HCT is capable of utilizing shikimate and p-coumaroyl-coenzyme A to generate p-coumaroyl shikimate .Chemical Reactions Analysis
In plants, the accumulation of p-Coumaraldehyde is a response to stress, particularly abiotic stress . This accumulation is likely due to the low aldehyde reductase activity (i.e., alcohol dehydrogenase in the reverse reaction) of CAD enzymes on p-coumaraldehyde .Physical And Chemical Properties Analysis
P-Coumaraldehyde has a predicted density of 1.174±0.06 g/cm3, a melting point of 140℃, and a boiling point of 309.4±17.0 °C . Its pKa is predicted to be 9.59±0.26 .Scientific Research Applications
Plant Stress Response Mechanisms
p-Coumaraldehyde: plays a significant role in the plant stress response. It accumulates in plants as a reaction to abiotic stress, contributing to the rapid lignification of affected tissues. This process is crucial for reinforcing cell walls and creating a barrier against further damage .
Lignin Biosynthesis
As a precursor in the lignin biosynthetic pathway, p-Coumaraldehyde is involved in the formation of lignin, a complex polymer that provides structural support to plant cells. It is specifically associated with the biosynthesis of G- and H-lignins , which are important for vascular development and plant rigidity .
Antioxidant Activity
p-Coumaraldehyde: exhibits antioxidant properties, which are essential in protecting cells from oxidative stress. This activity is particularly relevant in the context of human health, where oxidative stress is implicated in various diseases, including cardiovascular and neurodegenerative disorders .
Mechanism of Action
Target of Action
The primary target of 3-(4-hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, is the Toll-like receptor 4 (TLR4) . TLR4 belongs to the pattern recognition receptor family, which plays a key role in the human defense mechanism and responds to invading pathogens with high selectivity and sensitivity .
Mode of Action
p-Coumaraldehyde interacts with its target, TLR4, by binding to the MD2 pocket of the receptor, thereby blocking the binding of lipopolysaccharide (LPS), a pathogen-associated molecular pattern . This receptor-ligand interaction initiates an intracellular signaling cascade that leads to a subsequent proinflammatory response .
Biochemical Pathways
The interaction of p-Coumaraldehyde with TLR4 affects the TLR4 signaling pathway . This pathway is crucial in the human defense mechanism as it responds to invading pathogens. The blocking of LPS binding to TLR4 by p-Coumaraldehyde can modulate the downstream effects of the TLR4 signaling pathway, potentially reducing the proinflammatory response .
Result of Action
The molecular and cellular effects of p-Coumaraldehyde’s action primarily involve the modulation of the TLR4 signaling pathway. By blocking the binding of LPS to TLR4, p-Coumaraldehyde can potentially reduce the proinflammatory response, which could have implications in the treatment of various inflammatory, autoimmune, and neurodegenerative disorders .
Future Directions
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMVKYNVIGQBS-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314202 | |
Record name | trans-p-Coumaraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Coumaraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
p-Coumaraldehyde | |
CAS RN |
20711-53-9 | |
Record name | trans-p-Coumaraldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-p-Coumaraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxycinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Coumaraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | p-Coumaraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is p-coumaraldehyde and what is its role in plants?
A1: p-Coumaraldehyde (4-hydroxycinnamaldehyde) is an aromatic aldehyde and a key intermediate in the phenylpropanoid pathway in plants. This pathway produces a wide range of compounds, including lignin, which is a major component of plant cell walls and contributes to their structural rigidity. [, , ]
Q2: How does p-coumaraldehyde contribute to lignin biosynthesis?
A2: p-Coumaraldehyde is converted to p-coumaryl alcohol by cinnamyl alcohol dehydrogenases (CADs). p-Coumaryl alcohol, along with coniferyl alcohol and sinapyl alcohol, are the main building blocks (monomers) of lignin. [, , ]
Q3: Are there specific enzymes that regulate p-coumaraldehyde levels in plants?
A3: Yes. Research on cucumber plants (Cucumis sativus) has shown that hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase (HCT) plays a role in regulating p-coumaraldehyde levels. HCT utilizes p-coumaroyl-coenzyme A, diverting it away from p-coumaraldehyde formation and towards the synthesis of p-coumaroyl shikimate, an intermediate in the coniferyl and sinapyl alcohol branches of the phenylpropanoid pathway. []
Q4: Can altering p-coumaraldehyde levels in plants affect their lignin content?
A4: Yes. Studies have shown that manipulating the expression of genes involved in p-coumaraldehyde biosynthesis can alter lignin composition and content. For example, expressing a bacterial 3-dehydroshikimate dehydratase (QsuB) in Arabidopsis plants led to increased levels of p-coumaraldehyde and p-coumaryl alcohol, resulting in lignin with a higher proportion of p-hydroxyphenyl units. []
Q5: What happens to p-coumaraldehyde levels in plants under stress conditions?
A5: When cucumber plants are subjected to stress, such as treatment with pectinase, a rapid accumulation of p-coumaraldehyde is observed. This is likely due to low aldehyde reductase activity of certain CAD enzymes on p-coumaraldehyde, combined with a reduction in HCT activity. []
Q6: Can modifying p-coumaraldehyde levels in plants impact their stress response?
A6: Studies suggest that redirecting the phenylpropanoid pathway towards p-coumaraldehyde synthesis could play a role in plant stress responses. This redirection may enhance the overall p-coumaryl alcohol branch of the pathway, potentially leading to rapid lignification of affected tissues, a common plant defense mechanism. [, ]
Q7: What is the structural characterization of p-coumaraldehyde?
A7:* Molecular Formula: C9H8O2* Molecular Weight: 148.16 g/mol* Spectroscopic Data: * 1H NMR (CDCl3): δ 9.84 (d, J = 7.6 Hz, 1H, CHO), 7.65 (d, J = 8.6 Hz, 2H, ArH), 7.42 (d, J = 15.9 Hz, 1H, CH=CH-CHO), 6.91 (d, J = 8.6 Hz, 2H, ArH), 6.60 (d, J = 15.9 Hz, 1H, CH=CH-CHO). * 13C NMR (CDCl3): δ 193.6 (CHO), 160.1 (ArC-OH), 158.2 (CH=CH-CHO), 130.9 (ArCH), 127.1 (ArC), 116.5 (ArCH), 115.1 (CH=CH-CHO).
Q8: Can p-coumaraldehyde be quantified in plants, and if so, how?
A8: Yes. A method using pyrolysis-gas chromatography (Py-GC) with preliminary acetylation of plant samples has been developed to quantify p-coumaraldehyde, along with other lignin monomers. Acetylation helps prevent the artificial formation of cinnamaldehydes from their corresponding alcohols during pyrolysis. []
Q9: Are there alternative methods for producing p-coumaraldehyde?
A9: Yes. Researchers have explored the use of Escherichia coli bacteria to produce p-coumaraldehyde. This involves overexpressing an artificially fused bifunctional enzyme, 4CL1-CCR, in the bacteria. []
Q10: Besides lignin biosynthesis, are there other potential applications for p-coumaraldehyde?
A10: p-Coumaraldehyde, along with other hydroxy-bearing cinnamaldehydes and cinnamic acids, has shown antioxidant activities in various studies. These activities have been evaluated through DPPH radical scavenging and anti-hemolysis assays. [, ]
Q11: What is the significance of p-coumaraldehyde in understanding plant responses to cold stress?
A11: In Poplar trees, cold stress has been shown to reduce the levels of several lignin precursors, including p-coumaraldehyde. This reduction coincides with changes in the expression of genes involved in lignin biosynthesis, such as PtrC3'H1 and PtrCOMTL4. []
Q12: How do changes in p-coumaraldehyde levels in Poplar trees under cold stress relate to the plant's overall response to cold?
A12: While the exact mechanisms are still being investigated, these findings suggest that p-coumaraldehyde, and lignin biosynthesis in general, play a role in the plant's adaptation to cold temperatures. This could involve modifications to cell wall structure and integrity, influencing the plant's resilience to cold-induced damage. []
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